

Camizestrant PFS benefit 16 vs 9.2 months

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Compound Focus: Camizestrant

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Efficacy Data from SERENA-6 Trial

| Endpoint | Camizestrant + CDK4/6 Inhibitor | Aromatase Inhibitor (AI) + CDK4/6 Inhibitor | Result |
|--|---------------------------------|---|--|
| Median PFS | 16.0 months [1] | 9.2 months [2] [1] | - |
| Hazard Ratio (HR) | 0.44 (95% CI: 0.31-0.60) [1] | - | 56% reduction in risk of progression/death [1] |
| PFS Rate (1 Year) | 60.7% [2] | 33.4% [2] | - |
| PFS Rate (2 Years) | 29.7% [2] | 5.4% [2] | - |
| Time to Deterioration in Quality of Life | 23.0 months [1] | 6.4 months [1] | 47% risk reduction (HR 0.53) [1] |

Experimental Protocol & Trial Design

The **SERENA-6** trial (NCT04964934) employed an innovative, double-blind, randomized design to evaluate the benefit of proactively switching endocrine therapy upon detection of molecular resistance [3].

Objective

To determine if switching from a first-line aromatase inhibitor to **camizestrant** upon detection of an emergent *ESR1* mutation in circulating tumor DNA (ctDNA)—but before radiological disease progression—could extend the benefit of first-line treatment [3].

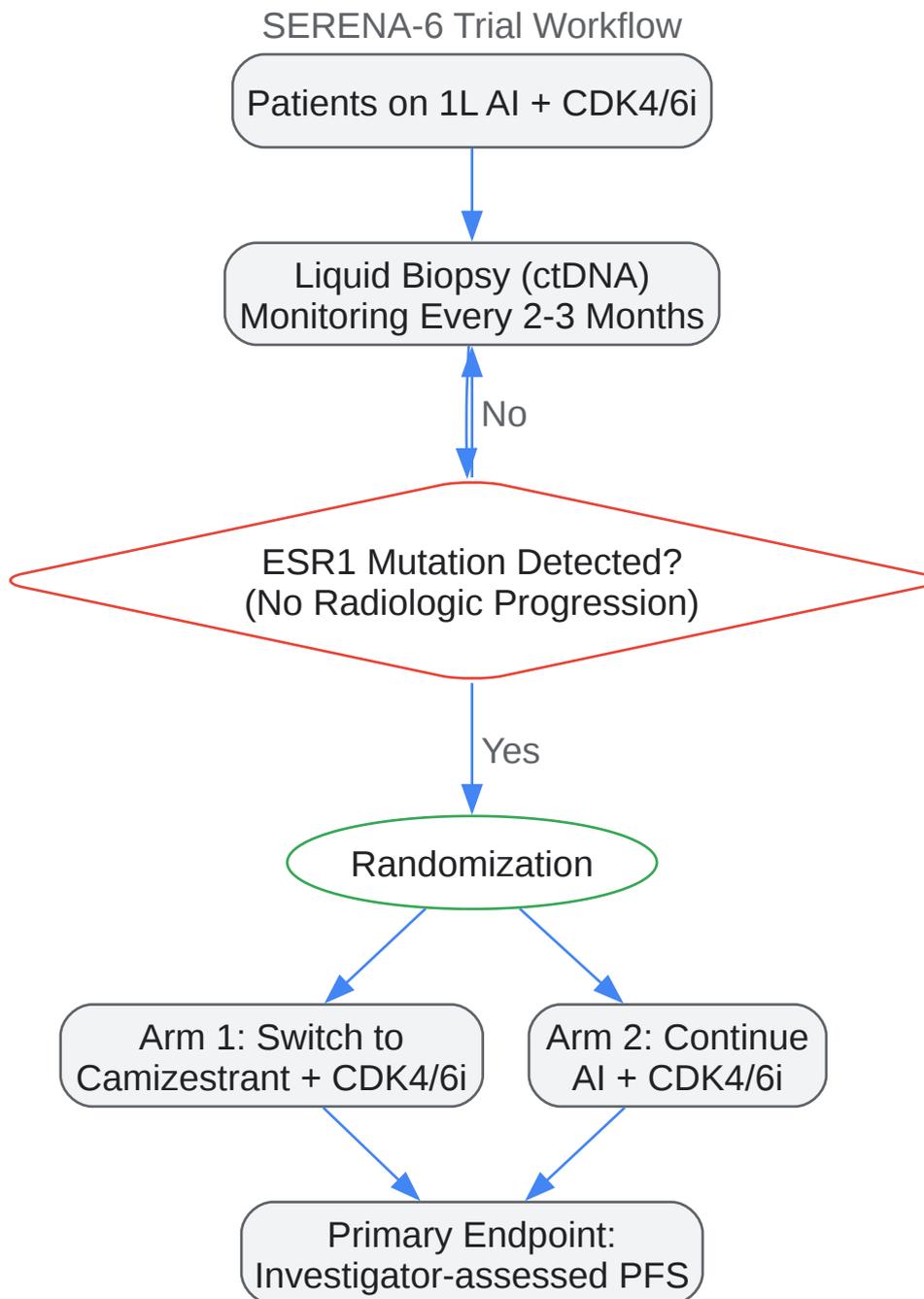
Patient Population

- **Enrollment:** A total of 3,256 patients with HR-positive, HER2-negative advanced breast cancer were initially screened [2].
- **Randomized Cohort:** 315 patients who were receiving first-line treatment with an **aromatase inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib)** and were found to have an emergent *ESR1* mutation via ctDNA testing without evidence of disease progression were randomized [2] [1].
- Patients had received at least 6 months of first-line therapy prior to mutation detection [2].

Methodology and Procedures

- **ctDNA Monitoring & Screening:** Patients underwent **liquid biopsy (ctDNA testing)** every 2-3 months during routine care to monitor for the emergence of *ESR1* mutations [2] [4].
- **Randomization:** Upon detection of an *ESR1* mutation, eligible patients were randomly assigned to one of two groups:
 - **Intervention Group:** Switch from the aromatase inhibitor to oral **camizestrant**, while continuing the same CDK4/6 inhibitor [2] [1].
 - **Control Group:** Continue with the original **aromatase inhibitor** and CDK4/6 inhibitor [2] [1].
- **Blinding:** Placebos were used to maintain blinding for both the switched and continued therapies [2].
- **Endpoint Assessment:** The primary endpoint was **Investigator-assessed Progression-Free Survival (PFS)**, defined as the time from randomization to radiological disease progression or death from any cause [1]. Key secondary endpoints included Overall Survival (OS) and Time to Second Progression (PFS2) [4] [1].

The following diagram illustrates the streamlined workflow of the SERENA-6 trial design.



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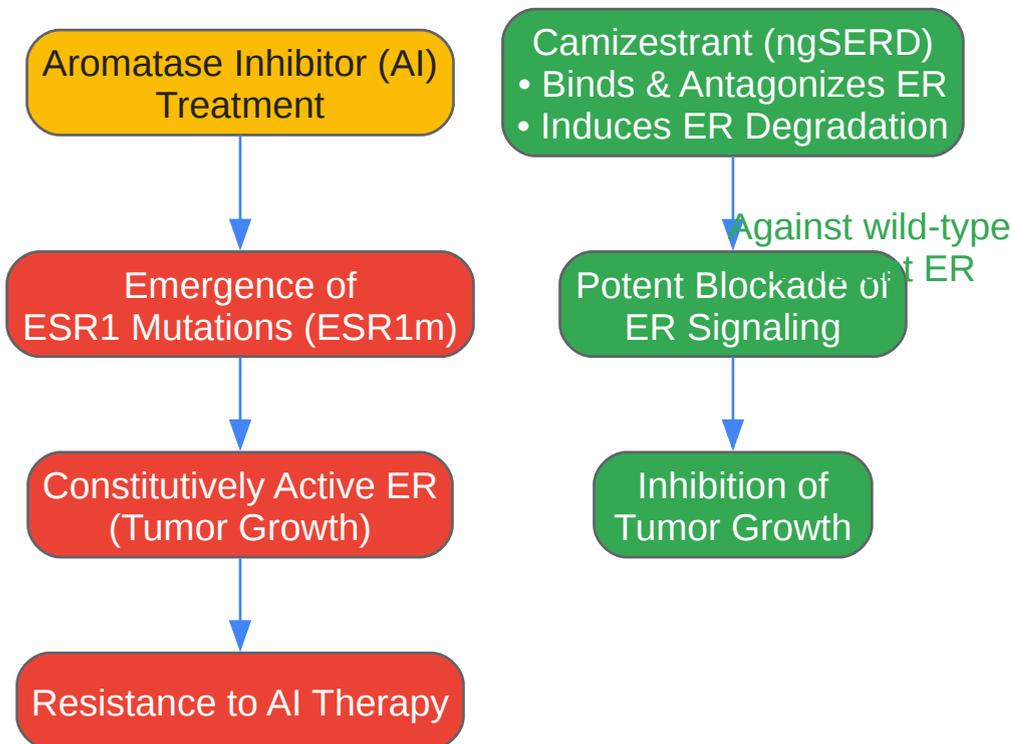
Mechanism of Action and Signaling Pathways

Camizestrant's efficacy stems from its ability to overcome a key resistance mechanism in HR-positive breast cancer.

- **Mechanism of Resistance:** In many patients treated with aromatase inhibitors, resistance develops due to acquired mutations in the *ESR1* gene. These mutations lead to constitutively active estrogen receptors that drive cancer growth even in low-estrogen environments [5] [6].
- **Camizestrant's Action:** As a **next-generation oral SERD and complete ER antagonist**, **camizestrant** works by:
 - **Competitively Antagonizing** the estrogen receptor, blocking its activity [5].
 - **Inducing Degradation** of the estrogen receptor protein, thereby reducing its levels in cancer cells [5] [7]. This dual mechanism is effective against both wild-type and mutated forms of the estrogen receptor [5].

The diagram below illustrates this mechanism and the resistance pathway it counteracts.

Camizestrant Mechanism to Overcome ESR1m Resistance



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Comparative Clinical Data and Context

- **Comparison with Fulvestrant:** In the earlier **SERENA-2 Phase II trial**, **camizestrant** (at 75 mg and 150 mg doses) demonstrated a statistically significant improvement in PFS compared with the intramuscular SERD **fulvestrant** in patients with ER-positive, HER2-negative advanced breast

cancer who had progressed on prior endocrine therapy [6]. This suggests a potential efficacy advantage over the previously available SERD.

- **Safety Profile:** In the SERENA-6 trial, the safety profile of **camizestrant** in combination with CDK4/6 inhibitors was consistent with the known profiles of each drug. The most common Grade 3 or higher adverse events were hematological (e.g., neutropenia) and are typically associated with CDK4/6 inhibitors. Discontinuation rates due to side effects were very low (1% for **camizestrant**) [1].

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